3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol
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Overview
Description
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol is a chemical compound that features a bromopyrimidine moiety attached to a phenylpropanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol typically involves the reaction of 5-bromopyrimidine with an appropriate amine and phenylpropanol. One common method involves the nucleophilic substitution of 5-bromopyrimidine with an amine under microwave irradiation, which enhances the reaction rate and yield . The reaction conditions often include the use of a base such as sodium carbonate in a solvent like dioxane/water mixture at elevated temperatures (70-80°C) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the pyrimidine ring can be substituted with nucleophiles under microwave irradiation.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base under microwave irradiation.
Major Products Formed
Oxidation: 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-one.
Reduction: 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-amine.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol involves its interaction with specific molecular targets. The bromopyrimidine moiety can interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or modulating receptor function . The phenylpropanol backbone may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-[(5-Bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol is unique due to its specific combination of a bromopyrimidine moiety and a phenylpropanol backbone. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)amino]-1-phenylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-11-8-16-13(17-9-11)15-7-6-12(18)10-4-2-1-3-5-10/h1-5,8-9,12,18H,6-7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKAJUAYGGOOLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCNC2=NC=C(C=N2)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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